

A Comparative Analysis of Bromsulfalein and Indocyanine Green for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dyes in Hepatology

The assessment of liver function is a cornerstone of hepatology, crucial for diagnosing and managing liver diseases, as well as in the pre- and post-operative care of patients undergoing hepatic surgery. Historically, the clearance of exogenous dyes has provided a dynamic and quantitative measure of the liver's excretory capacity. For decades, **Bromsulfalein** (BSP) was the gold standard for this purpose. However, its use has been largely supplanted by Indocyanine Green (ICG). This guide provides a detailed comparison of these two agents, supported by experimental data and protocols, to inform researchers and clinicians on their respective properties and applications.

Quantitative Performance: A Head-to-Head Comparison

The functional capacity of the liver to transport and eliminate substances is reflected in the pharmacokinetic parameters of these dyes. While direct comparative human studies are limited due to the discontinuation of BSP for clinical use, historical data and animal studies provide a basis for comparison.



Parameter	Bromsulfalein (BSP)	Indocyanine Green (ICG)	Key Differences & Notes
Mechanism of Elimination	Hepatic uptake, conjugation with glutathione, and biliary excretion.[1]	Hepatic uptake via specific transporters (NTCP, OATP), and excretion into bile without metabolism.[2]	ICG's lack of metabolic alteration simplifies the interpretation of its clearance as a direct measure of transport function.
Plasma Half-Life	~4.2 minutes (in dogs) [4]	~8.4-9.0 minutes (in dogs, dose-dependent)[4]	The shorter half-life of BSP in some animal models suggested a more rapid clearance.
Plasma Clearance	~15.4 ml/min/kg (in dogs)[4]	~3.7-3.9 ml/min/kg (in dogs, dose-dependent)[4]	BSP exhibited a higher plasma clearance rate in comparative animal studies.
30-Minute Retention	~1.9% (in dogs)[4]	~11.4-14.7% (in dogs, dose-dependent)[4]	The lower retention of BSP at 30 minutes in dogs aligns with its faster clearance in those studies. In healthy humans, an ICG 15-minute retention (ICG-R15) of less than 10% is considered normal.[5]
Adverse Effects	Anaphylactic reactions, hemolysis, and disseminated intravascular coagulation have been reported, leading	Adverse reactions are rare but can include anaphylaxis, particularly in patients with iodine allergies. [5] ICG is generally considered to have a	The significant risk of severe adverse reactions was a primary driver for abandoning BSP in clinical practice.



	to its discontinuation. [6][7][8][9][10]	much better safety profile.[6]	
Modern Clinical Use	Discontinued for routine clinical use.[7]	Widely used, especially in the preoperative assessment for liver resection and in liver transplantation. [11][12][13]	ICG is the current standard for dynamic liver function testing using dye clearance.

Experimental Protocols: Methodologies for Liver Function Assessment

The protocols for assessing liver function with BSP and ICG share the common principle of intravenous administration followed by the measurement of plasma dye concentration over time.

Bromsulfalein (BSP) Clearance Test (Historical Protocol)

The BSP test, while no longer in common use, was a valuable tool for its time. The following is a generalized protocol based on historical literature.

- 1. Patient Preparation:
- The patient should be fasting to avoid interference from lipemia.
- A baseline blood sample is collected.
- 2. BSP Administration:
- A sterile solution of Bromsulfalein is administered intravenously. A common dosage was 5 mg per kg of body weight.
- 3. Blood Sampling:
- A blood sample is drawn from the contralateral arm at a specific time point, typically 45 minutes after injection.



- 4. Sample Processing and Analysis:
- The blood sample is centrifuged to separate the plasma.
- The plasma is alkalinized to develop the characteristic color of BSP.
- The concentration of BSP is determined colorimetrically by comparing its absorbance to a standard curve.

5. Interpretation:

 The result is expressed as the percentage of dye retained in the plasma at the specified time point. A retention of less than 5% at 45 minutes was generally considered normal.

Indocyanine Green (ICG) Clearance Test (Current Protocol)

The ICG clearance test is the contemporary standard for dynamic liver function assessment.

- 1. Patient Preparation:
- The patient should be in a resting state.
- A baseline measurement is taken if using non-invasive monitoring.
- 2. ICG Administration:
- A sterile solution of Indocyanine Green is injected as an intravenous bolus. A typical dosage is 0.1-0.5 mg per kg of body weight.[5]
- 3. Measurement of ICG Clearance:
- Invasive Method: Serial blood samples are collected at specific intervals, for example, at 5, 10, and 15 minutes post-injection.[5][11][12] The ICG concentration in the plasma is measured using spectrophotometry.
- Non-Invasive Method (Pulse Dye Densitometry): A sensor is placed on a finger or earlobe,
 and the clearance of ICG is monitored continuously by measuring light absorption at different



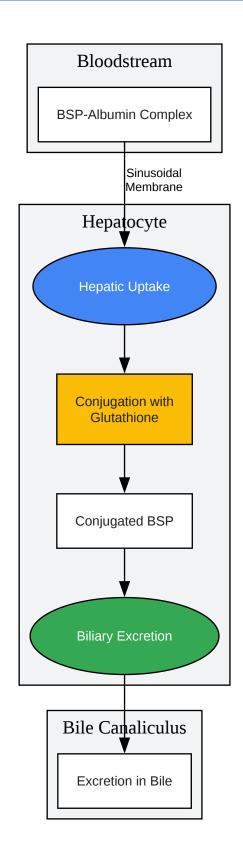
wavelengths.[13] This method allows for the real-time calculation of the plasma disappearance rate (PDR).

- 4. Data Analysis and Interpretation:
- ICG Retention Rate at 15 minutes (ICG-R15): This is the percentage of ICG remaining in the plasma 15 minutes after injection. An ICG-R15 of less than 10% is typically considered normal in healthy individuals.[5]
- Plasma Disappearance Rate (PDR): This represents the percentage of ICG cleared from the plasma per minute. A normal PDR is generally above 18-20%/min.[13]

Visualizing the Pathways and Processes

To better understand the journey of these dyes through the liver and the experimental workflows, the following diagrams have been generated using Graphviz.

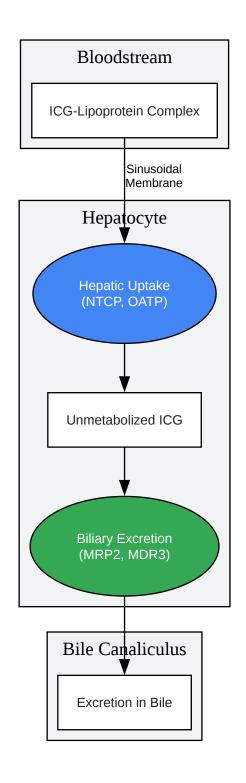




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Hepatic transport pathway of Bromsulfalein (BSP).

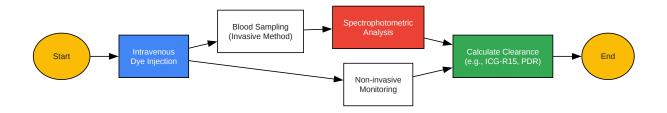




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Hepatic transport pathway of Indocyanine Green (ICG).





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Generalized experimental workflow for dye clearance tests.

Concluding Remarks

The transition from **Bromsulfalein** to Indocyanine Green for liver function testing represents a significant advancement in clinical diagnostics, driven primarily by a superior safety profile. While historical data suggests BSP may have had more rapid clearance in some models, the risk of severe adverse reactions rendered it obsolete for human use.[6][7] ICG, with its reliable hepatic extraction, lack of metabolism, and well-established safety, has become an indispensable tool in modern hepatology.[11][12] Its application extends beyond simple function tests to intraoperative imaging, guiding surgical resections and improving patient outcomes. For researchers and drug development professionals, understanding the distinct characteristics and historical context of these two dyes provides valuable insight into the evolution of liver function assessment and the ongoing pursuit of safer and more precise diagnostic methodologies.

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- To cite this document: BenchChem. [A Comparative Analysis of Bromsulfalein and Indocyanine Green for Liver Function Assessment]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1263046#comparing-bromsulfalein-and-indocyanine-green-for-liver-function]

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